Samidin is a naturally occurring angular dihydropyranocoumarin (khellactone ester) primarily isolated from Ammi visnaga and Peucedanum japonicum [1]. Structurally characterized as the senecioate and acetate ester of khellactone, it is a well-documented calcium channel blocker and vasodilator [1]. In laboratory and industrial procurement, Samidin is highly valued as an analytical reference standard for standardizing plant extracts and as a specialized pharmacological probe[2]. While it shares general vasodilatory properties with its close structural analogs, its unique functional profile—particularly its distinct cardiac contractility effects and specific molecular mass—makes it an indispensable material for targeted in vitro and in vivo models where generic pyranocoumarins or crude botanical extracts cannot provide sufficient reproducibility [1].
Substituting Samidin with crude Ammi visnaga extracts or closely related pyranocoumarins like visnadin and dihydrosamidin fundamentally compromises assay integrity [1]. Although visnadin is often procured as the default vasodilator from this chemical class, it is structurally a 2-methylbutyrate ester, whereas Samidin is a senecioate ester. This structural variance results in divergent pharmacological behaviors; most notably, Samidin exhibits positive inotropic effects that its analogs lack[1]. Furthermore, in analytical chemistry and quality control workflows, substituting Samidin with its saturated analog dihydrosamidin leads to mass spectrometry and chromatographic calibration errors, as they possess different molecular weights and retention times[2]. Consequently, procuring pure Samidin is mandatory for assays requiring specific cardiac contractility profiling and precise chromatographic resolution[2].
In comparative cardiovascular models, the specific esterification of the khellactone core dictates the inotropic response. Samidin induces a pronounced positive inotropic effect on the heart following administration [1]. In direct contrast, its close structural analogs visnadin, dihydrosamidin, and khellin exhibit no positive inotropic effects at varying doses [1].
| Evidence Dimension | Cardiac inotropic response |
| Target Compound Data | Positive inotropic response observed |
| Comparator Or Baseline | Visnadin and Dihydrosamidin (0 inotropic response at varying doses) |
| Quantified Difference | Binary divergence (Active vs. Inactive) |
| Conditions | In vivo canine models (intramuscular injection) |
Buyers developing cardiac contractility assays must procure Samidin, as substituting it with the more common visnadin will result in a complete loss of the positive inotropic signal.
Samidin demonstrates potent cardiovascular protective effects comparable to the primary benchmark visnadin. In models of coronary vasospasm and myocardial ischemia, administration of Samidin effectively normalizes the electrocardiogram [1]. Conversely, other major constituents of the same botanical source, such as visnagin and khellol glucoside, remain entirely inactive under identical conditions [1].
| Evidence Dimension | ECG normalization in myocardial ischemia |
| Target Compound Data | Effective normalization at 4.7 mg/kg/day |
| Comparator Or Baseline | Visnagin and khellol glucoside (Inactive at identical doses) |
| Quantified Difference | Complete restoration vs. no effect |
| Conditions | Vasopressin-induced myocardial ischemia in dogs (7-day IM administration) |
Confirms Samidin as a highly active cardiovascular probe, ensuring researchers do not mistakenly procure inactive furanochromones (like visnagin) for ischemic recovery models.
In analytical quality control, Samidin (C21H22O7) serves as a critical reference standard that can be baseline-separated from other coumarins in under 5 minutes using Supercritical Fluid Chromatography (SFC) on a UPC2 HSS C18 SB column[1]. While its analogs visnadin and dihydrosamidin are structural isomers (C21H24O7) that frequently co-elute and require highly specific stationary phases for resolution, Samidin's distinct mass and retention profile make it an unambiguous marker for quantifying the pyranocoumarin fraction [1].
| Evidence Dimension | Chromatographic separation and mass identification |
| Target Compound Data | Baseline separation in < 5 min; MW 386.40 g/mol |
| Comparator Or Baseline | Visnadin/Dihydrosamidin (MW 388.41 g/mol, prone to co-elution) |
| Quantified Difference | 2.01 g/mol mass difference and distinct retention time |
| Conditions | SFC using UPC2 HSS C18 SB column (1.8 μm) with CO2/methanol/acetonitrile/diethylamine mobile phase |
Procurement of pure Samidin is essential for analytical laboratories to accurately calibrate instruments and avoid the co-elution quantification errors inherent to its isomeric counterparts.
Beyond its cardiovascular profile, Samidin is a potent molecular probe for inflammatory signaling. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, pure Samidin actively suppresses the expression of genes mediated by NF-κB and AP-1 [1]. This targeted suppression highlights its utility in cellular assays isolating specific transcription factor pathways, establishing a baseline for its anti-inflammatory efficacy [1].
| Evidence Dimension | Suppression of NF-κB/AP-1 mediated gene expression |
| Target Compound Data | Significant suppression of inflammatory mediators |
| Comparator Or Baseline | LPS-stimulated RAW 264.7 cells (Vehicle control) |
| Quantified Difference | Downregulation of targeted transcription factor pathways |
| Conditions | LPS-stimulated RAW 264.7 macrophage in vitro assay |
Provides a validated, quantifiable metric for researchers procuring Samidin specifically for in vitro macrophage and inflammatory pathway screening.
Due to its unique ability to induce positive inotropic effects—unlike visnadin and dihydrosamidin—Samidin is the required pyranocoumarin standard for in vitro and in vivo models investigating cardiac muscle contractility [1].
Samidin is an essential calibration standard for HPLC, LC-MS, and SFC workflows aimed at standardizing Ammi visnaga extracts, providing a distinct mass and retention marker separate from the visnadin/dihydrosamidin isomeric pair [2].
Proven to normalize electrocardiograms at 4.7 mg/kg/day, Samidin is highly suitable as a positive control or primary test agent in preclinical models of coronary vasospasm and myocardial ischemia[1].
Its validated suppression of NF-κB and AP-1 pathways makes Samidin an excellent molecular probe for cellular assays evaluating targeted anti-inflammatory mechanisms in LPS-stimulated macrophage models[3].
Irritant;Environmental Hazard